molecular formula C19H27BrN2O5 B5204953 4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol;oxalic acid

4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol;oxalic acid

Cat. No.: B5204953
M. Wt: 443.3 g/mol
InChI Key: XJOLGQFIEMTDOS-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol;oxalic acid is a complex organic compound that features a brominated phenol core with a piperidine-based substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol typically involves multi-step organic reactions. One common method includes the bromination of 2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The brominated phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-[(4-methylpiperidin-1-yl)methyl]phenol: Similar structure but with a methyl group instead of the piperidine moiety.

    2-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]phenol: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

4-Bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol is unique due to the presence of both the brominated phenol and the piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-bromo-2-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O.C2H2O4/c18-15-4-5-17(21)14(12-15)13-19-10-6-16(7-11-19)20-8-2-1-3-9-20;3-1(4)2(5)6/h4-5,12,16,21H,1-3,6-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOLGQFIEMTDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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